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Disclaimer: The available scientific literature on the specific toxicology of yohimbic acid is

limited. This guide synthesizes the available data and supplements it with information on its

parent compound, yohimbine, and extracts of Pausinystalia yohimbe, from which it is derived.

The toxicological profiles are expected to be related but not identical. All data should be

interpreted with this context in mind.

Introduction
Yohimbic acid is a monoterpenoid indole alkaloid and the principal metabolite of yohimbine.[1]

Yohimbine itself is a well-known α2-adrenergic receptor antagonist derived from the bark of the

Pausinystalia yohimbe tree.[2][3] Given the close structural and pharmacological relationship,

understanding the toxicological profile of yohimbic acid is crucial for the safety assessment of

yohimbine-based therapeutics and supplements. This document provides a consolidated

overview of preliminary toxicological data, focusing on acute toxicity, cytotoxicity, and

genotoxicity, and outlines the experimental protocols for key assays.

Mechanism of Action and Toxicity
The primary pharmacological action of yohimbine, which is likely shared by yohimbic acid, is

the competitive antagonism of α2-adrenergic receptors.[2][4] These receptors are key

presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these

receptors, yohimbic acid would be expected to increase synaptic norepinephrine levels,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1683514?utm_src=pdf-interest
https://www.benchchem.com/product/b1683514?utm_src=pdf-body
https://www.benchchem.com/product/b1683514?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Yohimbine
https://www.mdpi.com/1422-0067/25/23/12856
https://www.ncbi.nlm.nih.gov/books/NBK548703/
https://www.benchchem.com/product/b1683514?utm_src=pdf-body
https://www.benchchem.com/product/b1683514?utm_src=pdf-body
https://www.mdpi.com/1422-0067/25/23/12856
https://food.ec.europa.eu/document/download/6b944b04-d315-4469-9984-7669b038ba7a_en?filename=labelling_nutrition-vitamins_minerals-sa_yohimbe_en.pdf
https://www.benchchem.com/product/b1683514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


leading to sympathomimetic effects such as increased heart rate and blood pressure.[2] At

higher doses, this can lead to significant cardiovascular and neurological adverse effects.[2][5]
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Caption: Mechanism of α2-Adrenergic Receptor Antagonism.

Acute Toxicity
Acute toxicity studies are fundamental in determining the potential dangers of a substance after

a single exposure.
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GHS Hazard Classification
Based on notifications to the ECHA C&L Inventory, yohimbic acid has been classified with the

following hazards.[6] This classification is identical to that of its parent compound, yohimbine

hydrochloride.[7]

Table 1: GHS Hazard Classification for Yohimbic Acid[6]

Hazard Statement

H301: Toxic if swallowed

H311: Toxic in contact with skin

H331: Toxic if inhaled

Signal Word

Danger

Quantitative Acute Toxicity Data
Specific LD50 data for pure yohimbic acid is not readily available in the reviewed literature.

However, studies on P. yohimbe extract and documented cases of yohimbine intoxication

provide valuable insights.

| Table 2: Acute Toxicity Data for Yohimbe Extract and Yohimbine | | :--- | :--- | :--- | | Substance |

Parameter | Value & Species | | Aqueous extract of P. yohimbe stem bark | LD50 (Oral) | > 2000

mg/kg body weight (Rat) | | Yohimbine | Therapeutic Blood Concentration | 40 - 400 ng/mL

(Human)[8] | | Yohimbine | Neurotoxic Blood Concentration | Up to 5,000 ng/mL (Human)[8][9] |

| Yohimbine | Fatal Blood Concentration | 5,400 - 7,400 ng/mL (Human, Case Reports)[8][9] |

Experimental Protocol: Acute Oral Toxicity (Up-and-
Down Procedure)
This protocol is based on the methodology used for the oral toxicity study of P. yohimbe extract.

[10]

Animal Selection: Use healthy, young adult albino rats of a single sex.
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Housing & Acclimatization: House animals in standard conditions and allow them to

acclimatize for at least 5 days.

Dosing:

Administer the test substance sequentially to individual animals.

Start with a dose estimated to be just below the potential LD50. The study on the extract

used a limit test approach starting at 2000 mg/kg.[10]

If the animal survives, the next animal receives a higher dose.

If the animal dies, the next animal receives a lower dose.

Observation:

Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and

daily thereafter for a total of 14 days.

Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

Endpoint: The test is complete when sufficient data is collected to calculate the LD50 with a

specified confidence interval.
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Caption: Workflow for Acute Oral Toxicity Study.

Cytotoxicity
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Cytotoxicity assays are essential for evaluating a compound's toxicity at the cellular level.

Studies have reported the cytotoxic effects of yohimbine and related alkaloids against various

cancer cell lines.[11][12]

In Vitro Cytotoxicity Data
| Table 3: In Vitro Cytotoxicity Data for Yohimbine and Related Alkaloids | | :--- | :--- | :--- | |

Compound | Cell Line | IC50 Value | | Yohimbine-type alkaloid | MCF-7 (Human Breast Cancer)

| 25.5 µM[11] | | Yohimbine-type alkaloid | SWS80 (Human Colon Cancer) | 22.6 µM[11] | |

Yohimbine-type alkaloid | A549 (Human Lung Cancer) | 26.0 µM[11] | | Yohimbine | KB-ChR-8-5

(Oral Cancer) | 44 µM[12] |

Proposed Mechanism of Cytotoxicity
Research suggests that yohimbine may induce cytotoxicity through the generation of Reactive

Oxygen Species (ROS), leading to a change in the mitochondrial membrane potential and

subsequent activation of caspase-9, a key initiator of apoptosis.[12]
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Caption: Proposed Pathway of Yohimbine-Induced Cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability.[12]

Cell Culture: Plate cells (e.g., PA-1, MCF-7) in a 96-well plate and incubate to allow for cell

attachment.

Treatment: Expose the cells to various concentrations of the test compound (yohimbic acid)

for a specified period (e.g., 24-72 hours). Include a vehicle control.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate. Viable cells with active metabolism will convert the yellow

MTT into a purple formazan precipitate.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measurement: Measure the absorbance of the solution in each well using a microplate

reader at a specific wavelength (e.g., 570 nm).

Analysis: Calculate the percentage of cell viability relative to the control and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).
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Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Genotoxicity
Genotoxicity assays are used to screen for compounds that can cause genetic damage.
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Bacterial Reverse Mutation Assay (Ames Test)
A study by the National Toxicology Program on yohimbe bark extract found it to be negative for

bacterial mutagenicity.[13]

Experimental Protocol: Ames Test
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine

operon, rendering them unable to synthesize histidine. The test assesses a compound's ability

to cause mutations that revert the bacteria to a histidine-synthesizing state.

Strain Selection: Use multiple tester strains (e.g., TA98, TA100) to detect different types of

mutations.

Metabolic Activation: Conduct the assay both with and without a metabolic activation system

(S9 fraction from rat liver) to detect mutagens that require metabolic processing.

Exposure: Combine the tester strain, the test compound at various concentrations, and

either the S9 mix or a buffer in a test tube.

Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

Incubation: Incubate the plates for 48-72 hours.

Scoring: Count the number of revertant colonies (his+) on each plate.

Analysis: A positive result is indicated by a dose-dependent increase in the number of

revertant colonies that is significantly higher than the spontaneous reversion rate in the

negative control.
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Caption: Experimental Workflow for Ames Mutagenicity Test.

Repeat-Dose Toxicity
A 28-day repeat-dose oral toxicity study of crude aqueous P. yohimbe stem bark extract in rats

revealed several dose-dependent effects, suggesting potential target organs for toxicity.[10]
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| Table 4: Summary of 28-Day Repeat-Dose Oral Toxicity Study of P. yohimbe Extract in

Rats[10] | | :--- | :--- | | Parameter | Observation at 150 mg/kg and/or 600 mg/kg | | Hematology |

Significantly elevated Platelet and White Blood Cell (WBC) counts. | | Liver Function |

Significantly higher Total Bilirubin. | | | Significantly higher Conjugated Bilirubin (600 mg/kg

only). | | | Significantly higher Aspartate Transaminase (AST). | | | Significantly higher Alkaline

Phosphatase (ALP). | | | Significantly higher Alanine Transaminase (ALT) (600 mg/kg only). | |

Kidney Function | Significantly elevated Sodium (Na+). | | Other | Significantly lower Total

Protein (600 mg/kg only). | | | No significant difference in body weight. |

These results point towards potential hepatotoxicity and effects on hematological and

electrolyte balance with repeated exposure.[10]

Conclusion and Future Directions
The preliminary toxicological profile of yohimbic acid, inferred from its own GHS classification

and data on yohimbine and P. yohimbe extracts, indicates a significant potential for acute

toxicity upon ingestion, inhalation, or dermal contact. Cytotoxicity studies on related

compounds show moderate activity against cancer cell lines, potentially via oxidative stress

and apoptosis induction. Genotoxicity, as assessed by a single Ames test on the bark extract,

appears to be low, though further testing is required.

Crucially, there is a clear lack of toxicological data for pure yohimbic acid. Future research

should prioritize:

Determining the acute oral, dermal, and inhalation LD50 values for pure yohimbic acid.

Conducting a full battery of in vitro and in vivo genotoxicity assays.

Performing repeat-dose toxicity studies to confirm target organs and establish a No-

Observed-Adverse-Effect Level (NOAEL).

Directly comparing the toxicological profile of yohimbic acid to that of yohimbine to

understand the role of metabolism in its safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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